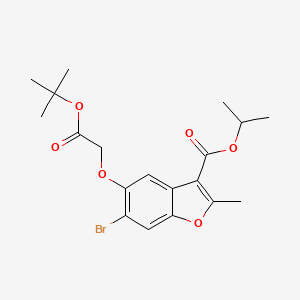![molecular formula C6H6Cl2N2OS B2838350 [4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol CAS No. 1379349-77-5](/img/structure/B2838350.png)
[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol” is a chemical compound with the CAS Number: 1379349-77-5 . It has a molecular weight of 225.1 . The IUPAC name for this compound is [4,6-dichloro-2-(methylsulfanyl)-5-pyrimidinyl]methanol . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been a topic of interest in organic chemistry . The synthesis often involves reactions with o-aminopyrimidine aldehydes and o-aminopyrimidine ketones, which are convenient synthons for obtaining fused pyrimidines .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H6Cl2N2OS/c1-12-6-9-4(7)3(2-11)5(8)10-6/h11H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular formula is C6H6Cl2N2OS, and it has a molecular weight of 225.1 .Aplicaciones Científicas De Investigación
Organic Synthesis and Functional Models
Research on compounds structurally related to "[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol" often focuses on their synthesis and application as functional models or intermediates in the creation of more complex molecules. For instance, studies have shown that certain pyrimidine derivatives serve as functional models for understanding enzyme reactions or as intermediates in the synthesis of agricultural chemicals and pharmaceuticals. These compounds demonstrate the potential for application in catalysis and the development of new synthetic methodologies (Duda, Pascaly, & Krebs, 1997).
Antimicrobial and Anticancer Agents
Pyrimidine derivatives have also been explored for their antimicrobial and anticancer properties. Research into novel pyrazole derivatives containing pyrimidinyl moieties indicates their potential as antimicrobial and anticancer agents. This suggests that derivatives of pyrimidines, possibly including those structurally similar to "this compound," could play a role in the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Methanol-Related Research
Given the mention of methanol in the compound's name, research into the production, applications, and behavior of methanol itself is relevant. Methanol is a key feedstock in the chemical industry, used in the synthesis of various compounds, including those related to pyrimidine. Studies on methanol's role as a clean-burning fuel, its use in synthesizing more complex chemicals, and its applications in energy storage and conversion highlight the broader context in which methanol and its derivatives, including pyrimidine compounds, are significant (Dalena et al., 2018).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, are important pharmacophores for the development of new drugs . They are components of many biologically active compounds and have a wide spectrum of biological activity .
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a variety of biochemical pathways due to their wide spectrum of biological activity .
Pharmacokinetics
The compound’s molecular weight (2251 g/mol) and its solubility may influence its bioavailability .
Result of Action
As a pyrimidine derivative, it may have a wide range of biological activities .
Propiedades
IUPAC Name |
(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2OS/c1-12-6-9-4(7)3(2-11)5(8)10-6/h11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBKYAVIDXQDJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(propylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2838268.png)
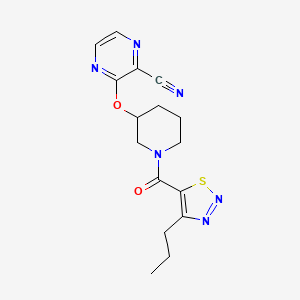
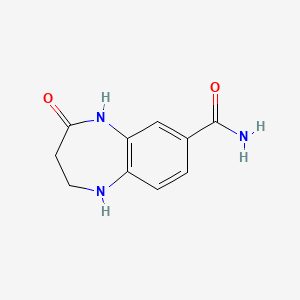
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]piperazine](/img/structure/B2838271.png)
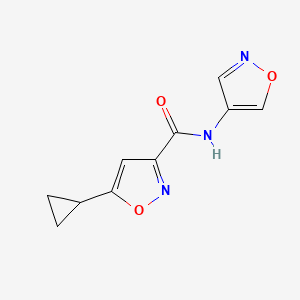
![N'-[2-(morpholin-4-yl)ethyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2838276.png)
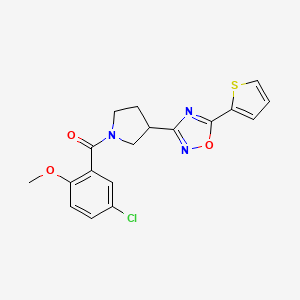
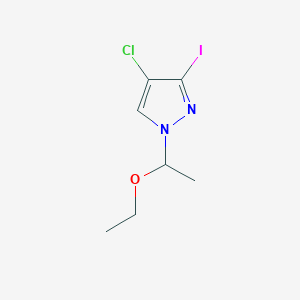
![N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide](/img/structure/B2838281.png)
![N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2838283.png)
![N-(2-methyl-7-nitro-1H-benzo[d]imidazol-6-yl)acetamide](/img/structure/B2838286.png)
![5-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole](/img/structure/B2838287.png)
![N-mesityl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2838288.png)
